molecular formula C15H12N4O4S B5504404 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide

Cat. No. B5504404
M. Wt: 344.3 g/mol
InChI Key: JPHMCLOEXMXTIC-UHFFFAOYSA-N
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Description

"N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide" is a compound with potential applications in various fields of chemistry and pharmacology. The compound's structure involves benzothiadiazole and acetamide groups, which are known for their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds generally involves condensation reactions. For example, N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives were prepared using carbodiimide condensation catalysis, a method that is efficient and rapid (Yu et al., 2014). This suggests that similar methods could be applicable for synthesizing the compound .

Molecular Structure Analysis

Molecular structure analysis often includes spectroscopic methods such as IR, NMR, and elemental analyses. For instance, various benzothiazole derivatives have been characterized this way (Kumar et al., 2020). These techniques are critical for confirming the molecular structure of the compound.

Chemical Reactions and Properties

Compounds with benzothiadiazole and acetamide groups participate in various chemical reactions, contributing to their diverse properties. For example, benzothiazole derivatives have been synthesized and studied for their anti-inflammatory and analgesic activities (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be determined through analytical methods. X-ray crystallography is often used for structure determination, as seen in the characterization of benzothiazole derivatives (Ismailova et al., 2014).

Chemical Properties Analysis

Chemical properties, such as reactivity with other chemicals, pH stability, and interaction with biological molecules, are key for understanding the application potential of a compound. For example, benzothiazole derivatives have been studied for their biological activities, indicating their reactivity and potential for pharmaceutical applications (Tang et al., 2019).

Scientific Research Applications

Pharmacological Research

  • Cancer Therapeutics

    Research into 1,3,4-oxadiazole derivatives as inhibitors of Collapsin response mediator protein 1 (CRMP 1) highlighted their potential in treating small lung cancer. Novel compounds exhibited considerable inhibition of cell growth in vitro, suggesting their applicability in cancer therapy (Panchal, Rajput, & Patel, 2020).

  • Antibacterial and Antiviral Activities

    Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have shown promising antibacterial and antiviral activities, particularly against tobacco mosaic virus (TMV) and certain bacterial pathogens. These findings indicate their potential as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).

Material Science

  • Monomer Synthesis for Polybenzimidazoles: Exploration into the synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide has led to the development of compounds that could serve as precursors for high-performance polymers with applications in advanced material science (Begunov & Valyaeva, 2015).

Biochemistry

  • Antioxidant and Anti-inflammatory Properties: A study on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides revealed compounds exhibiting significant antioxidant and anti-inflammatory activities, highlighting their potential therapeutic applications (Koppireddi et al., 2013).

Pharmaceutical Development

  • Design and Synthesis for NSAIDs: The synthesis and docking study of benzothiazole derivatives as cyclooxygenase-2 (COX-2) inhibitors demonstrated potential for developing new nonsteroidal anti-inflammatory drugs (NSAIDs), with specific compounds showing high anti-inflammatory and analgesic effects (Kumar et al., 2020).

properties

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-9-2-7-12-15(18-24-17-12)14(9)16-13(20)8-23-11-5-3-10(4-6-11)19(21)22/h2-7H,8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHMCLOEXMXTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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